Kyotorphin acetate

Description

Discovery and Characterization as an Endogenous Dipeptide

Kyotorphin (B1673678) was first isolated in 1979 by Japanese scientists from bovine brain extracts. wikipedia.orgscispace.comfrontiersin.org Its name is a portmanteau derived from Kyoto, the city of its discovery, and its morphine-like analgesic properties. wikipedia.org Subsequent research identified its structure as the dipeptide L-tyrosyl-L-arginine. scispace.com Kyotorphin is considered an endogenous peptide, meaning it is naturally produced within the body, and has since been identified in the brains of various vertebrates, including humans, rats, mice, guinea pigs, and rabbits. scispace.com

The regional distribution of Kyotorphin in the brain is uneven, with higher concentrations found in areas associated with pain regulation, such as the lower brain stem and the dorsal spinal cord. scispace.comnih.gov This specific localization supports its role in the body's natural pain management systems. nih.gov

Overview of Primary Research Focuses on Kyotorphin Acetate (B1210297)

The majority of research on Kyotorphin acetate has centered on its analgesic, or pain-relieving, effects. frontiersin.org Interestingly, Kyotorphin does not produce analgesia by directly binding to opioid receptors. wikipedia.org Instead, its primary mechanism of action is believed to be the stimulation of Met-enkephalin release in the brain. wikipedia.orgfrontiersin.org Met-enkephalin is an endogenous opioid peptide that then acts on opioid receptors to produce an analgesic effect. wikipedia.org Kyotorphin may also play a role in stabilizing Met-enkephalin and protecting it from degradation. wikipedia.org

Beyond its analgesic properties, research has expanded to investigate other potential biological activities of Kyotorphin and its derivatives. These areas of focus include:

Neuroprotection: Studies have explored the potential for Kyotorphin to act as a neuroprotective agent, with some research suggesting a possible role in the context of Alzheimer's disease. nih.govmedchemexpress.comunl.pt

Anti-inflammatory Effects: Some Kyotorphin derivatives have demonstrated anti-inflammatory properties. nih.gov

Antimicrobial Activity: There is also evidence to suggest that certain Kyotorphin derivatives possess antimicrobial effects. nih.govmedchemexpress.com

Regional Distribution of Kyotorphin in the Rat Brain

| Brain Region | Kyotorphin Concentration (pmol/g wet weight) |

| Cerebral Cortex | High |

| Midbrain | High |

| Medulla Oblongata | High |

| Hypothalamus | Moderate |

| Striatum | Low |

| Hippocampus | Low |

| Thalamus | Low |

| Cerebellum | Low |

This table presents a qualitative overview of Kyotorphin distribution based on available research. frontiersin.orgnih.gov

Classification as a Neuroactive and Neuromodulatory Peptide

Kyotorphin is classified as a neuroactive and neuromodulatory peptide due to its influence on the central nervous system. wikipedia.org Several key findings support this classification:

Localization: It is found in synaptosomes, the presynaptic terminals of neurons, which is consistent with a role in neurotransmission. scispace.comnih.gov

Release: Kyotorphin can be released from synaptosomes in a calcium-dependent manner when neurons are depolarized, a characteristic of neurotransmitters. nih.govnih.gov

Receptors: Research suggests the existence of specific G protein-coupled receptors for Kyotorphin in the brain. nih.govunl.pt The binding of Kyotorphin to these receptors is thought to initiate a signaling cascade involving the activation of phospholipase C. nih.gov While these receptors have been identified through binding assays, they have not yet been isolated. nih.govunl.pt

Neuromodulation: By influencing the release of other neurotransmitters, such as Met-enkephalin, Kyotorphin acts as a neuromodulator, altering the activity of neural circuits. wikipedia.orgscispace.com

The evidence strongly indicates that Kyotorphin meets the criteria for a neurotransmitter or neuromodulator, playing a physiologically significant role in the brain. scispace.comnih.gov

Biochemical Properties of Kyotorphin Synthesis and Uptake

| Parameter | Value |

| Kyotorphin Synthetase | |

| Km for Tyrosine | 25.6 µM |

| Km for Arginine | 926 µM |

| Km for ATP | 294 µM |

| Km for MgCl2 | 442 µM |

| Synaptosomal Uptake | |

| Km | 1.31 x 10⁻⁴ M |

| Vmax | 5.9 pmol/mg protein/min |

This table provides kinetic data for the enzyme responsible for Kyotorphin synthesis and for its uptake into synaptosomes. nih.gov

Biosynthetic Pathways of Kyotorphin

The formation of kyotorphin in the brain occurs through two primary pathways: de novo synthesis from L-tyrosine and L-arginine, and the processing from a precursor protein, calpastatin.

The principal pathway for kyotorphin formation is its direct synthesis from the amino acids L-tyrosine and L-arginine. nih.gov This process is catalyzed by a specific enzyme in an energy-dependent manner. This synthesis pathway is estimated to produce three to four times more kyotorphin than the degradation of precursor proteins. nih.gov

A specific kyotorphin synthetase is responsible for catalyzing the formation of kyotorphin from L-tyrosine and L-arginine. frontiersin.org The activity of this enzyme is highest in the midbrain and medulla oblongata, and within the synaptosome fractions of neurons, which correlates with the regional distribution of kyotorphin in the brain. frontiersin.orgnih.gov The molecular characterization of kyotorphin synthetase is still an area of ongoing research. frontiersin.orgnih.gov

Recent studies have identified tyrosyl-tRNA synthetase (TyrRS) as a potential kyotorphin synthetase in mammals. frontiersin.orgnih.gov While a study using Bacillus stearothermophilus TyrRS demonstrated its ability to catalyze the in vitro synthesis of kyotorphin, further research has solidified the role of mammalian TyrRS in this process. frontiersin.orgnih.gov Experiments using siRNA to silence TyrRS in PC12 cells resulted in a selective blockage of kyotorphin biosynthesis. frontiersin.org

The synthesis of kyotorphin by kyotorphin synthetase is dependent on the presence of ATP and magnesium ions (Mg2+). frontiersin.org The proposed reaction mechanism is as follows:

L-tyrosine + L-arginine + ATP → (Synthetase, Mg2+) → L-tyrosyl-L-arginine (kyotorphin) + AMP + PPi

The kinetic parameters (Km values) for the substrates and co-factors have been determined for the enzyme partially purified from rat brains and for recombinant human TyrRS (hTyrRS), as detailed in the table below.

| Substrate/Co-factor | Km Value (μM) - Partially Purified Rat Brain Enzyme | Km Value (μM) - Recombinant Human TyrRS (in vitro) |

| L-Tyrosine | 25.6 | 200 |

| L-Arginine | 926 | 1,400 |

| ATP | 294 | Not specified |

| MgCl2 | 442 | Not specified |

Table 1: Michaelis-Menten constants (Km) for Kyotorphin Synthesis.

In addition to de novo synthesis, kyotorphin can also be generated through the breakdown of a larger protein.

Kyotorphin can be processed from the protein calpastatin by the action of a calcium-activated neutral protease, also known as calpain. frontiersin.orgnih.govresearchgate.net This pathway provides an alternative source for kyotorphin, linking its production to cellular processes involving calcium signaling and protein degradation.

The Endogenous Neuropeptide this compound: A Review of its Biosynthesis, Regulation, and Clearance

Kyotorphin, a neuroactive dipeptide, plays a significant role in the central nervous system. This article delves into the intricate biochemical pathways governing the lifecycle of this compound, from its creation to its eventual degradation and removal. Understanding these processes is fundamental to appreciating its physiological functions.

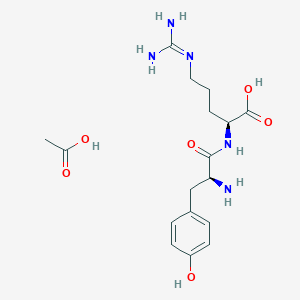

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H27N5O6 |

|---|---|

Molecular Weight |

397.4 g/mol |

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C15H23N5O4.C2H4O2/c16-11(8-9-3-5-10(21)6-4-9)13(22)20-12(14(23)24)2-1-7-19-15(17)18;1-2(3)4/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19);1H3,(H,3,4)/t11-,12-;/m0./s1 |

InChI Key |

JSHLZRQFLJYDSZ-FXMYHANSSA-N |

Isomeric SMILES |

CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O |

Canonical SMILES |

CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O |

Origin of Product |

United States |

Distribution and Subcellular Localization of Kyotorphin Acetate

Regional Distribution within the Central Nervous System

Kyotorphin (B1673678) concentrations vary significantly across different regions of the rat brain and spinal cord, with a notable presence in areas associated with pain modulation. nih.govnih.gov

Research has consistently shown that Kyotorphin is found in high concentrations in regions integral to the pain pathway. nih.gov These areas are also known to be sensitive to the analgesic effects of morphine and electrical stimulation. nih.govfrontiersin.org Specifically, elevated levels of Kyotorphin are observed in the midbrain, which houses the periaqueductal gray (PAG), the pons and medulla oblongata, and the dorsal horn of the spinal cord. nih.govnih.gov This distribution strongly suggests a physiological role for Kyotorphin in the central control of pain. nih.gov The PAG, in particular, is a critical site for modulating nociceptive information. nih.govfrontiersin.org

While prominent in the pain pathway, Kyotorphin is also distributed in other key areas of the brain. nih.gov Notably, approximately 50% of the total Kyotorphin content in the brain is found in the cerebral cortex. frontiersin.orgnih.gov This is significant because the cerebral cortex has a low density of opioid receptors and enkephalinases, suggesting that Kyotorphin may have non-opioid-related functions in this region. frontiersin.orgunl.pt

Lower, yet significant, concentrations of Kyotorphin are present in the hypothalamus, thalamus, cerebellum, hippocampus, and striatum. nih.govfrontiersin.org The presence in the hypothalamus is noteworthy given the region's role in thermoregulation and stress responses. frontiersin.orgnih.gov

The following table details the regional distribution of Kyotorphin in the rat brain:

| Brain Region | Concentration (ng/g tissue) |

| Midbrain | 719.5 |

| Pons and Medulla Oblongata | 556.5 |

| Hypothalamus | 391.8 |

| Cerebral Cortex | 367.1 |

| Thalamus | 119.3 |

| Cerebellum | 101.8 |

| Hippocampus | 61.8 |

| Striatum | 45.5 |

| Spinal Cord (Dorsal Half) | 405.1 |

| Spinal Cord (Ventral Half) | 230.2 |

Data sourced from Ueda et al., 1980. nih.gov

Subcellular Localization in Neural Tissues

Further investigation into the location of Kyotorphin within neural cells has revealed a specific concentration in components associated with neurotransmission.

Studies on the subcellular localization of Kyotorphin have demonstrated that it is highly concentrated in the synaptosomal fraction of brain tissue. nih.govnih.gov This fraction is rich in nerve-ending particles, suggesting that Kyotorphin plays a role as a neurotransmitter or neuromodulator. nih.govnih.gov When the crude mitochondrial (P2) fraction of rat brain homogenates was further subfractionated, Kyotorphin was found to be almost exclusively localized in the synaptosomes. nih.gov

The distribution of Kyotorphin in various subcellular fractions is outlined in the table below:

| Subcellular Fraction | Concentration (ng/mg protein) | Content (% of total) |

| Nuclear P1 Fraction | 1.27 | 7.4 |

| Crude Mitochondrial P2 Fraction | 5.87 | 92.2 |

| Microsome + Cytosol S2 Fraction | 0.02 | 0.4 |

Data sourced from a 2018 review by Ueda. nih.gov

Further analysis of the P2 fraction through sucrose density gradient sub-fractionation revealed a significant concentration of 17.1 ng/mg protein in the synaptosome fraction (0.8–1.2 M sucrose), compared to 0 ng/mg protein in the myelin fraction and 0.78 ng/mg protein in the mitochondrial pellet fraction. nih.gov

Detection and Distribution in Peripheral Tissues

The presence of Kyotorphin is not limited to the central nervous system; it has also been identified in peripheral tissues, indicating a broader physiological role. nih.gov

Significant amounts of Kyotorphin have been detected in peripheral tissues such as the pituitary and adrenal glands. nih.gov The presence of Kyotorphin synthetase, the enzyme responsible for its formation, has also been confirmed in the rat adrenal glands. frontiersin.orgnih.gov This suggests that Kyotorphin may have functions within the peripheral nervous system or endocrine system. nih.govresearchgate.net

in Brown Fat Cell Systems

Currently, there is a significant gap in the scientific literature regarding the specific distribution and subcellular localization of Kyotorphin acetate (B1210297) within brown fat cells and brown adipose tissue (BAT). Extensive searches of available research have not yielded specific data on the presence of this dipeptide in different depots of brown fat or its precise location within the cellular compartments of brown adipocytes.

While one study indicates that peripheral tissues, such as brown fat cell cultures, likely contain receptors for Kyotorphin, it does not provide information on the distribution of the compound itself nih.gov. Research has detailed the regional and subcellular distribution of Kyotorphin in the brain, where it is found concentrated in the synaptosomal fraction, which contains nerve-ending particles nih.gov. However, similar detailed investigations into its localization within brown adipose tissue have not been reported.

Future research is necessary to elucidate the distribution pattern of Kyotorphin acetate in brown adipose tissue and to identify its specific subcellular compartments, which would be crucial for a comprehensive understanding of its physiological role in brown fat metabolism.

Role in Brown Fat Cell Systems

The role of Kyotorphin in brown fat cell systems appears to be modulatory, particularly in the context of preadipocyte proliferation. Research on cultured brown preadipocytes has shown that Kyotorphin does not have a direct effect on cell proliferation on its own nih.gov. However, it does exhibit an inhibitory effect on cell proliferation that is stimulated by norepinephrine nih.gov.

In studies using cultured brown preadipocytes, Kyotorphin, at concentrations between 0.01 and 1 microM, was found to inhibit the proliferation stimulated by 1 microM of norepinephrine nih.gov. This suggests a potential regulatory role for Kyotorphin in controlling the population of brown fat precursor cells.

Furthermore, both Kyotorphin and its related neuropeptide, neokyotorphin, have been observed to stimulate a comparable rise in intracellular calcium (Ca2+) in freshly isolated brown preadipocytes, similar to the effect of norepinephrine nih.gov. This indicates that brown preadipocytes possess receptors that can respond to Kyotorphin. Interestingly, at concentrations of 0.03-0.3 microM, Kyotorphin was shown to block the Ca2+ rise induced by 3 microM norepinephrine nih.gov. The peptides did not, however, affect the levels of cyclic AMP (cAMP) in either non-stimulated or norepinephrine-stimulated cultured cells nih.gov.

These findings suggest that Kyotorphin may act as a negative modulator of adrenergic signaling in brown preadipocytes, influencing their proliferation and intracellular calcium dynamics. The presence of receptors for these neuropeptides on peripheral tissue cells, such as brown fat cells, points to a potential physiological role for Kyotorphin in the regulation of brown adipose tissue development and function nih.gov.

Interactive Data Table: Effects of Kyotorphin on Brown Preadipocytes

| Compound | Concentration | Effect on Proliferation (in the presence of 1 µM Norepinephrine) | Effect on Intracellular Ca2+ Rise |

| Kyotorphin | 0.01-1 µM | Inhibition | Stimulates a rise; blocks norepinephrine-induced rise at 0.03-0.3 µM |

| Norepinephrine | 1 µM | Stimulation | Stimulates a rise |

| Neokyotorphin | 1 µM | Comparable stimulation to norepinephrine | Stimulates a rise |

Molecular and Cellular Mechanisms of Action of Kyotorphin Acetate

Analgesic Mechanisms of Kyotorphin (B1673678) Acetate (B1210297)

The analgesic properties of Kyotorphin acetate are not a result of direct interaction with opioid receptors. frontiersin.org Instead, the compound orchestrates a cascade of events that indirectly activates these receptors, leading to pain relief. This indirect mechanism is a hallmark of Kyotorphin's action and distinguishes it from classical opioid analgesics.

The primary mechanism through which this compound induces analgesia is by modulating the body's own opioid system. This involves triggering the release of endogenous opioid peptides, which then act on their respective receptors to produce an analgesic effect.

A substantial body of research has demonstrated that Kyotorphin potently stimulates the release of Methionine-Enkephalin (Met-enkephalin) from neuronal tissues. frontiersin.orgnih.govfrontiersin.orgnih.govnih.gov Studies using brain and spinal cord slices have shown a significant, dose-dependent increase in the release of immunoreactive Met-enkephalin upon application of Kyotorphin. nih.govnih.gov For instance, in guinea pig striatum and spinal cord preparations, Kyotorphin was found to induce a notable release of Met-enkephalin. nih.gov Similarly, in vitro studies with rat striatum demonstrated that Kyotorphin and its D-isomer equipotently caused a two- to three-fold stimulation of Met-enkephalin release in a calcium-dependent manner. nih.gov This specific action on Met-enkephalin release appears to be selective, as Kyotorphin did not affect the basal release of other neurotransmitters such as noradrenaline, GABA, or D-aspartate. nih.govnih.gov

While the release of Met-enkephalin is the most extensively documented effect, there is also evidence to suggest that this compound can mediate the release of Beta-Endorphin. frontiersin.org This further contributes to its analgesic profile by activating opioid receptors.

| Preparation | Kyotorphin Concentration (μM) | Fold Increase in Met-Enkephalin Release | Reference |

|---|---|---|---|

| Guinea Pig Striatal Slices | Not Specified | Significant Release | nih.gov |

| Guinea Pig Spinal Cord Slices | 10 | 2.2-fold | nih.gov |

| Rat Striatum | 500 | 2-3-fold | nih.gov |

Following their release, the endogenous opioid peptides, primarily Met-enkephalin, bind to and activate delta- and mu-opioid receptors. frontiersin.org This activation is the crucial step that translates the initial action of Kyotorphin into a tangible analgesic response. The binding of enkephalins to these G protein-coupled receptors initiates intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission. frontiersin.org The involvement of both delta- and mu-opioid receptors suggests a broad-spectrum analgesic effect.

A key piece of evidence supporting the indirect opioid mechanism of this compound is the reversibility of its analgesic effects by naloxone, a non-selective opioid receptor antagonist. frontiersin.orgfrontiersin.orgnih.gov Numerous studies have shown that the administration of naloxone blocks or reverses the pain-relieving effects of Kyotorphin. frontiersin.orgfrontiersin.org This observation strongly indicates that the analgesic action of Kyotorphin is dependent on the activation of opioid receptors, even though Kyotorphin itself does not directly bind to them. frontiersin.org The ability of naloxone to antagonize Kyotorphin's effects provides compelling proof of its indirect action on the opioid system. frontiersin.orgfrontiersin.org

While the release of Met-enkephalin is a confirmed consequence of Kyotorphin administration, the precise molecular mechanisms driving this release are still under investigation. Several hypotheses have been put forward to explain how Kyotorphin triggers the exocytosis of enkephalin-containing vesicles.

One prominent theory involves a specific G protein-coupled receptor for Kyotorphin. frontiersin.orgnih.govnih.gov Binding of Kyotorphin to this receptor is thought to activate a G-protein (specifically Gi), which in turn stimulates phospholipase C (PLC). frontiersin.orgnih.govnih.gov This leads to the production of inositol trisphosphate (InsP3), which then binds to its receptor on the endoplasmic reticulum, causing an influx of calcium ions (Ca2+) into the cytoplasm. nih.govresearchgate.net This increase in intracellular Ca2+ is a critical trigger for the fusion of synaptic vesicles containing Met-enkephalin with the presynaptic membrane, resulting in its release into the synaptic cleft. nih.gov

Another proposed, albeit more speculative, mechanism is the synaptic vesicle displacement hypothesis. nih.govresearchgate.net This hypothesis suggests that Kyotorphin may be transported into the nerve terminal, where it could then displace Met-enkephalin from its storage within synaptic vesicles, leading to its release. nih.govresearchgate.net This proposed mechanism is analogous to the tyramine-induced release of noradrenaline. researchgate.net However, it is important to note that there is currently no direct evidence to support this hypothesis for Kyotorphin-induced Met-enkephalin release. nih.govresearchgate.net

| Proposed Mechanism | Key Molecular Players | Supporting Evidence | Status |

|---|---|---|---|

| G-Protein Coupled Receptor Signaling | Kyotorphin Receptor, Gi protein, PLC, InsP3, Ca2+ | Biochemical assays showing Gi activation and PLC-mediated Ca2+ signaling. nih.gov | Supported by evidence |

| Synaptic Vesicle Displacement | Unidentified transporters | Analogous to tyramine-induced noradrenaline release. researchgate.net | Hypothetical/Speculative nih.govresearchgate.net |

Proposed Pathways for Met-Enkephalin Release

Nitric Oxide (NO) Synthase Pathway via L-Arginine Release

Kyotorphin (L-tyrosyl-L-arginine) interacts with the nitric oxide (NO) synthase pathway, a key signaling system in the brain. L-Arginine is the endogenous substrate for nitric oxide synthase (NOS), the enzyme responsible for producing NO. nih.govnih.gov Research indicates that kyotorphin can influence NO production through different mechanisms depending on the specific NOS isoform and cellular context.

Conversely, in cultured rat glial cells treated with lipopolysaccharide (LPS) to stimulate inducible NOS (iNOS), kyotorphin was found to be a direct substrate for the enzyme. nih.gov Both kyotorphin and L-arginine caused an accumulation of nitrites, a marker for NO production. nih.gov Notably, this effect was not blocked by bestatin, an inhibitor of kyotorphin-hydrolyzing peptidase. This suggests that in this context, kyotorphin itself, and not its breakdown product, can be directly catalyzed by iNOS to produce nitric oxide. nih.gov

These findings highlight a dual role for L-arginine in the brain's nociceptive processing: it is antinociceptive through the kyotorphin-Met-enkephalin pathway and potentially nociceptive through the NO-cyclic GMP pathway. nih.gov

Opioid-Independent Analgesic Mechanisms

While the principal analgesic mechanism of kyotorphin is the release of Met-enkephalin, which then acts on opioid receptors, evidence points to the existence of opioid-independent pathways. nih.govnih.gov The primary analgesic effect is largely reversible by the opioid antagonist naloxone, which points to the downstream action of enkephalins, not a direct interaction of kyotorphin with opioid receptors. nih.govnbinno.com However, certain analgesic and physiological effects of kyotorphin are not blocked by naloxone, indicating distinct mechanisms of action. nih.gov

For instance, in a peripheral pain reflex test in mice, the analgesic effect of kyotorphin was shown to be mediated via the specific kyotorphin receptor (KTPr) and was independent of opioid receptors, as naloxone could not prevent it. nih.gov This suggests that at least in the periphery, kyotorphin can induce analgesia without relying on the opioid system.

A significant portion of the brain's total kyotorphin content—approximately 50%—is found in the cerebral cortex, an area with a relatively low density of opioid receptors and enkephalinases. nih.gov This anatomical distribution supports the potential for direct, non-opioid-mediated actions in this region.

The existence of distinct analgesic pathways is supported by the differential sensitivity of kyotorphin's effects to opioid antagonists. Research suggests two separate pathways for analgesia: one that is mediated by the release of endogenous opioids and is therefore naloxone-sensitive, and another that is opioid-independent. nih.gov The opioid-independent mechanism appears to be mediated directly through the kyotorphin receptor (KTPr). nih.gov This dual-pathway hypothesis reconciles observations where naloxone completely abolishes the analgesic activity of some kyotorphin derivatives while only partially decreasing the efficacy of others. nih.gov

Kyotorphin Receptor (KTPr) System

Kyotorphin exerts its effects through a specific G protein-coupled receptor (GPCR), which has not yet been fully identified but is functionally distinct from opioid receptors. nih.govnih.gov The existence of this receptor system is supported by specific binding assays and the actions of potent and specific antagonists, such as L-leucyl-L-arginine (Leu-Arg). nih.govnih.gov

Evidence for Specific Kyotorphin Binding Sites (High and Low Affinity)

Radioligand binding studies using tritiated kyotorphin (³H-kyotorphin) on brain membrane preparations have provided direct evidence for specific binding sites. nih.govnih.gov Scatchard plot analysis of this binding data revealed the presence of two distinct populations of binding sites: high-affinity and low-affinity sites. nih.gov

These binding sites are unevenly distributed throughout the brain, with high-affinity sites being particularly concentrated in regions associated with pain pathways and morphine analgesia. nih.gov The regional distribution of high-affinity binding shows some correlation with the distribution of kyotorphin itself and the enzyme responsible for its synthesis. nih.gov

Table 1: High- and Low-Affinity Binding Sites of ³H-Kyotorphin in Brain Membranes

| Binding Site | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) |

|---|---|---|

| High-Affinity | 0.34 nM | 36 fmol/mg protein |

| Low-Affinity | 9.07 nM | 1.93 pmol/mg protein |

Data derived from Scatchard plot analysis of ³H-kyotorphin binding to brain membranes. nih.gov

Table 2: Regional Distribution of High-Affinity ³H-Kyotorphin Binding in Rat Brain

| Brain Region | Binding (fmol/mg protein) |

|---|---|

| Hypothalamus | 121 |

| Amygdala | 104 |

| Occipital Cortex | 77 |

| Frontal Cortex | 67 |

| Thalamus | 65 |

| Medulla Oblongata | 58 |

| Hippocampus | 57 |

| Midbrain | 53 |

| Striatum | 48 |

| Cerebellum | 39 |

Binding measured using 0.5 nM ³H-kyotorphin. nih.gov

Intracellular Signaling Cascades Mediated by KTPr

The kyotorphin receptor is coupled to the Gi/Go family of inhibitory G proteins. nih.gov Upon activation by kyotorphin, the receptor initiates an intracellular signaling cascade that involves the activation of Phospholipase C (PLC). nih.govnih.gov This is somewhat unusual, as Gi/Go proteins are typically associated with the inhibition of adenylyl cyclase. nih.gov

The activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (InsP₃) and diacylglycerol (DAG). InsP₃ binds to its receptor (InsP₃R) on the membrane of the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). nih.govresearchgate.net This leads to an influx of extracellular Ca²⁺ through plasma membrane channels, potentially via a conformational coupling between the InsP₃R and transient receptor potential C1 (TRPC1) channels. nih.govresearchgate.net This entire Gi-PLC-InsP₃R pathway results in a transient increase in intracellular Ca²⁺ concentration, which is believed to be a key mechanism underlying the kyotorphin-induced release of Met-enkephalin. nih.gov

G Protein-Coupled Receptor Interaction (G_i/o Coupling)

The receptor for Kyotorphin is a G protein-coupled receptor (GPCR). nih.govfrontiersin.orgresearchgate.netfrontiersin.orgnih.gov Evidence for this coupling is demonstrated by the observation that the binding of radiolabeled Kyotorphin to brain membrane preparations is inhibited in the presence of GTPγS, a non-hydrolyzable analog of GTP. frontiersin.org Furthermore, Kyotorphin stimulates low Km GTPase activity in a concentration-dependent manner, a hallmark of GPCR activation. frontiersin.org Specifically, the Kyotorphin receptor is coupled to the G_i/o family of G proteins. nih.gov This is supported by experiments where the effects of Kyotorphin were blocked by pertussis toxin, a substance known to inactivate G_i/o proteins. nih.gov This G_i/o coupling is a common mechanism for inhibitory neuronal signaling. nih.govmdpi.com

Activation of Phospholipase C (PLC) and Calcium Influx

Upon binding Kyotorphin, the activated G_i protein stimulates phospholipase C (PLC). nih.govfrontiersin.orgresearchgate.netfrontiersin.orgnih.govfrontiersin.org The activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 subsequently binds to its receptor (InsP3R) on the endoplasmic reticulum, which triggers the release of calcium (Ca²⁺) from intracellular stores. nih.gov This signaling pathway can also lead to an influx of extracellular Ca²⁺. nih.govfrontiersin.org Studies using resealed vesicles from lysed synaptosomes have shown that Kyotorphin can induce the release of preloaded ⁴⁵Ca²⁺, an effect that is dependent on G protein activation. nih.gov This G_i-PLC-Ca²⁺ signaling module is a crucial component of Kyotorphin's mechanism of action. nih.gov

Inhibition of Adenylyl Cyclase

A primary function of the G_i alpha subunit, once dissociated from the Gβγ dimer upon receptor activation, is the inhibition of the enzyme adenylyl cyclase. nih.govfrontiersin.orgresearchgate.netfrontiersin.orgnih.gov This action reduces the intracellular production of cyclic AMP (cAMP) from ATP. mdpi.com The reduction in cAMP levels affects the activity of downstream effectors like protein kinase A (PKA), thereby altering cellular function. This inhibitory effect on adenylyl cyclase is a characteristic feature of signaling through G_i/o-coupled receptors. nih.govnih.gov

Identification and Characterization of Specific KTPr Antagonists (e.g., L-Leucine-L-Arginine)

The synthetic dipeptide L-Leucine-L-Arginine (Leu-Arg) has been identified as a potent and specific antagonist of the Kyotorphin receptor (KTPr). nih.govfrontiersin.orgresearchgate.netfrontiersin.orgnih.govfrontiersin.orgnih.gov Unlike Kyotorphin, Leu-Arg binds to the receptor with high affinity but does not activate the associated G protein, as evidenced by its failure to stimulate low Km GTPase activity. frontiersin.orgfrontiersin.org Instead, it competitively inhibits the binding of Kyotorphin and blocks Kyotorphin-induced signaling events. nih.govfrontiersin.org This antagonistic action has been demonstrated to reverse the biological effects of Kyotorphin, such as analgesia. nih.gov The specificity of Leu-Arg makes it an invaluable tool for studying the physiological roles of the Kyotorphin system. nih.gov Competition binding assays have quantified the binding affinities of various dipeptides to the Kyotorphin binding site.

| Compound | IC₅₀ (nM) |

|---|---|

| L-Leucine-L-Arginine | 11.2 |

| Phenylalanine-Arginine | 12.7 |

| Kyotorphin (Tyrosine-Arginine) | 20.8 |

| Tyrosine-Leucine | 37.6 |

| Tyrosine-Lysine | 224 |

Challenges in the Conclusive Identification of the Putative Kyotorphin Receptor

Despite extensive research and a clear characterization of its signaling pathways, the molecular identity of the putative Kyotorphin receptor has not been conclusively determined. nih.govresearchgate.net While specific, high-affinity binding sites have been demonstrated in brain tissue, the protein responsible for this binding has not been isolated or cloned. This lack of a definitive molecular identification poses a significant challenge in the field. Without the receptor's genetic sequence and structure, creating highly specific pharmacological tools and understanding the full scope of its physiological and pathological roles remains difficult.

Mechanisms of Kyotorphin Release and Reuptake

Kyotorphin's function as a neuromodulator necessitates mechanisms for its release from and removal from the synaptic cleft.

Calcium-Dependent Release from Synaptosomes upon Depolarization

Research has shown that Kyotorphin can be taken up into synaptosomes, which are isolated nerve terminals. nih.govnih.gov This uptake is an active, temperature-dependent process. nih.gov Once loaded into these synaptosomes, Kyotorphin can be released upon stimulation. nih.govnih.gov Depolarization of the synaptosomal membrane, typically induced experimentally by a high concentration of potassium (K⁺), triggers the release of Kyotorphin. nih.govfrontiersin.orgresearchgate.netfrontiersin.orgnih.govnih.gov Crucially, this release is a Ca²⁺-dependent process; in the absence of extracellular calcium, depolarization-induced release is abolished. nih.gov This mechanism is characteristic of the release of classical neurotransmitters and neuropeptides, suggesting that Kyotorphin may act as a neurotransmitter or neuroregulator in the brain. nih.gov

| Kinetic Parameter | Value |

|---|---|

| Km (Uptake) | 1.31 ± 0.12 x 10⁻⁴ M |

| Vmax (Uptake) | 5.9 ± 0.5 pmol/mg protein/min |

Sodium-, Temperature-, and Energy-Dependent Reuptake by Synaptosomes

The termination of synaptic transmission for many neurotransmitters involves their rapid removal from the synaptic cleft. This is often accomplished through reuptake into the presynaptic terminal or surrounding glial cells by specific transporter proteins. Research into the cellular mechanisms of this compound has revealed a similar active reuptake process. Studies utilizing rat brain synaptosomes, which are isolated presynaptic terminals, have demonstrated that the uptake of kyotorphin is not a passive process but rather a carefully controlled mechanism dependent on several key physiological factors.

The reuptake of kyotorphin into crude synaptosomes has been shown to be a temperature-dependent process. nih.govnih.govnih.gov This reliance on temperature is a hallmark of active transport mechanisms, which are enzymatic in nature and thus sensitive to thermal changes. Furthermore, the process is saturable, indicating the involvement of a finite number of transporter proteins. Kinetic analysis of kyotorphin uptake has determined a Michaelis constant (Km) of 1.31 ± 0.12 x 10⁻⁴ M and a maximum velocity (Vmax) of 5.9 ± 0.5 pmol/mg protein/min. nih.govnih.govresearchgate.net

Crucially, the reuptake mechanism is also dependent on both sodium ions and metabolic energy. nih.govnih.govresearchgate.net The process is significantly inhibited by ouabain, a well-known inhibitor of the Na+/K+-ATPase pump. nih.govresearchgate.net This pump is responsible for maintaining the sodium gradient across the neuronal membrane, which is often used as a driving force for the co-transport of neurotransmitters. The inhibition by ouabain strongly suggests that the kyotorphin transporter is a sodium-dependent symporter, harnessing the electrochemical potential of the sodium gradient to move kyotorphin against its concentration gradient.

The energy dependence of kyotorphin reuptake is further evidenced by its significant inhibition by metabolic inhibitors such as dinitrophenol and iodoacetamide. nih.govresearchgate.net Dinitrophenol disrupts the proton gradient necessary for ATP synthesis, while iodoacetamide inhibits glycolysis. By depleting the synaptosomes of ATP, these inhibitors cripple the Na+/K+-ATPase pump, leading to a dissipation of the sodium gradient and a subsequent reduction in kyotorphin uptake. This collection of findings firmly establishes that the reuptake of kyotorphin by synaptosomes is an active, carrier-mediated process reliant on sodium, temperature, and a constant supply of metabolic energy. nih.govnih.govnih.govresearchgate.net These characteristics are consistent with the role of kyotorphin as a neurotransmitter or neuromodulator, requiring a specific and regulated mechanism for the termination of its signal. nih.gov

Table 1: Kinetic Parameters of Kyotorphin Uptake in Rat Brain Synaptosomes

| Parameter | Value |

| Michaelis Constant (Km) | 1.31 ± 0.12 x 10⁻⁴ M |

| Maximum Velocity (Vmax) | 5.9 ± 0.5 pmol/mg protein/min |

Table 2: Influence of Inhibitors on Kyotorphin Reuptake by Synaptosomes

| Inhibitor | Mechanism of Action | Effect on Kyotorphin Reuptake |

| Ouabain | Inhibition of Na+/K+-ATPase | Significant Inhibition |

| Dinitrophenol | Uncoupler of oxidative phosphorylation | Significant Inhibition |

| Iodoacetamide | Inhibitor of glycolysis | Significant Inhibition |

Physiological and Pharmacological Roles of Kyotorphin Acetate

Neuroprotective Effects

Kyotorphin (B1673678) and its analogs have demonstrated significant potential as neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). nih.gov Research suggests that levels of kyotorphin are decreased in the cerebrospinal fluid (CSF) of AD patients, pointing to a potential role for this dipeptide in the disease's pathology. nih.govnih.govnih.gov

The accumulation of amyloid-beta (Aβ) peptide is a primary hallmark of Alzheimer's disease, leading to synaptic dysfunction and cognitive decline. nih.gov Studies have shown that derivatives of kyotorphin can counteract these detrimental effects.

In rat models where sporadic AD was induced by the injection of Aβ, systemic administration of the blood-brain barrier-permeable derivative, amidated-kyotorphin (KTP-NH2), was shown to prevent memory deficits. nih.govfrontiersin.org The neuroprotective mechanism involves the preservation of synaptic plasticity. nih.gov Specifically, Aβ oligomers significantly impair long-term potentiation (LTP), a key cellular mechanism for learning and memory, in hippocampal slices. nih.govnih.gov Co-incubation with KTP-NH2 successfully rescued LTP to near-control levels. nih.govnih.gov Furthermore, Aβ is known to cause a reduction in the density of dendritic spines in cortical neuronal cultures, another indicator of synaptic damage. This effect was also prevented by the presence of KTP-NH2. nih.govnih.govnih.gov

Kyotorphin and its derivatives have shown efficacy in improving cognitive function in various animal models of neurodegeneration. In a rat model of sporadic AD induced by streptozotocin (B1681764), intracerebroventricular (i.c.v.) administration of kyotorphin was found to suppress impaired spatial and working memory. nih.gov Similarly, systemic treatment with KTP-NH2 in an Aβ-induced AD model in rats prevented the development of memory deficits. nih.govnih.gov

Another relevant model involves chronic cerebral hypoperfusion, a risk factor for dementia. frontiersin.org In rats subjected to this condition, treatment with KTP derivatives, particularly an ibuprofen-conjugated version (IbKTP–NH2), enhanced cognitive performance and prevented neuronal damage in the CA1 subfield of the hippocampus. frontiersin.orgfrontiersin.org

| Model System | Kyotorphin Derivative | Key Findings | Reference(s) |

| Aβ-injected Rat (Sporadic AD Model) | KTP-NH2 | Prevented Aβ-induced memory impairments; Rescued synaptic plasticity mechanisms. | nih.govnih.govfrontiersin.org |

| Hippocampal Slices with Aβ Oligomers | KTP-NH2 | Rescued Long-Term Potentiation (LTP) that was impaired by Aβ. | nih.govnih.gov |

| Cortical Neuronal Cultures with Aβ | KTP-NH2 | Prevented the Aβ-induced decrease in dendritic spine density. | nih.govnih.gov |

| Chronic Cerebral Hypoperfusion Rat Model | KTP–NH2 and IbKTP–NH2 | Enhanced cognitive function and prevented neuronal damage in the hippocampus. | frontiersin.orgfrontiersin.org |

The protective effects of kyotorphin derivatives translate directly to improved performance in behavioral tests designed to assess cognitive function and memory. In the Aβ-induced rat model of AD, untreated animals displayed clear memory deficits in the Novel Object Recognition (NOR) and Y-maze alternation tests. nih.gov Treatment with KTP-NH2 effectively counteracted these impairments, with treated rats performing at levels comparable to control animals. nih.govfrontiersin.org These findings demonstrate that systemic administration of KTP-NH2 can mitigate Aβ-induced impairments in both long-term episodic memory and spatial working memory. frontiersin.org

Neuromodulatory Actions

Kyotorphin fulfills several criteria to be classified as a neurotransmitter or neuromodulator. wikipedia.orgfrontiersin.orgnih.gov Its distribution is uneven throughout the brain, with the highest concentrations found in the cerebral cortex. frontiersin.org Subcellular analysis shows that kyotorphin is enriched in the synaptosomal fraction, which contains nerve terminals. frontiersin.org

Studies have demonstrated that synaptosomes can release preloaded kyotorphin in a calcium-dependent manner when stimulated by high potassium concentrations, a process that mimics neuronal depolarization. nih.govfrontiersin.org The dipeptide can then be taken up again by synaptosomes through a process dependent on sodium, temperature, and energy. frontiersin.org In functional studies using bullfrog sympathetic ganglion cells, kyotorphin was found to increase the amplitude and quantal content of fast excitatory postsynaptic potentials (fast-e.p.s.p.s), suggesting it enhances the release of the neurotransmitter acetylcholine (B1216132) from preganglionic nerve terminals. nih.gov

Anti-inflammatory Activity

Derivatives of kyotorphin have been shown to possess anti-inflammatory properties. medchemexpress.comfrontiersin.org In a mouse model of inflammation induced by lipopolysaccharide (LPS), topical application of KTP-NH2 and its ibuprofen-conjugated form (IbKTP-NH2) did not cause damage to the microcirculation and effectively reduced the number of rolling and adherent leukocytes. frontiersin.orgnih.gov

Isothermal titration calorimetry studies revealed that these kyotorphin analogs can bind directly to LPS micelles. frontiersin.orgnih.gov This binding may contribute to the aggregation and subsequent elimination of LPS, thereby reducing the inflammatory cascade it initiates. frontiersin.orgnih.gov For kyotorphin itself, which did not bind to LPS, a proposed anti-inflammatory mechanism involves the production of nitric oxide (NO), as its degradation provides L-arginine, a substrate for nitric oxide synthase (NOS). frontiersin.org

Antimicrobial and Anti-biofilm Activity

In addition to its neuro-related activities, kyotorphin has been investigated for its antimicrobial potential. medchemexpress.com While the base dipeptide has no antimicrobial activity on its own, certain synthetic derivatives have shown significant efficacy. researchgate.netresearchgate.net

Derivatives designed to improve lipophilicity and resistance to degradation, such as ibuprofen-conjugated KTP-NH2 (IbKTP-NH2), exhibited significant antifungal activity against various Candida species, including clinical isolates from HIV-positive patients. researchgate.netnih.gov Atomic force microscopy revealed that these derivatives disrupt the membrane structure of Staphylococcus aureus, causing membrane blebbing, disruption, and eventual lysis. frontiersin.orgresearchgate.net Furthermore, IbKTP-NH2 demonstrated potent anti-biofilm activity against clinical Candida isolates. nih.gov Biofilms are structured communities of microorganisms that are notoriously difficult to treat, making agents with anti-biofilm properties highly valuable. mdpi.commdpi.com

| Kyotorphin Derivative | Target Pathogen(s) | Observed Effect | Reference(s) |

| IbKTP-NH2 | Candida species (including C. albicans, C. krusei) | Significant antifungal and anti-biofilm activity. | researchgate.netnih.gov |

| KTP-NH2, IbKTP-NH2 | Staphylococcus aureus | Induced membrane blebbing, disruption, and lysis. | frontiersin.orgresearchgate.net |

Activity Against Bacterial Strains (e.g., E. coli, S. pneumoniae)

While much of the research on the antibacterial effects of kyotorphin derivatives has focused on Staphylococcus aureus, studies indicate a broader spectrum of activity. nih.govresearchgate.net Derivatives of kyotorphin, such as an ibuprofen-conjugated version (IbKTP-NH2), have shown strong antimicrobial activity against multidrug-resistant bacteria. nih.gov The affinity of kyotorphin peptides for anionic lipid membranes, which are characteristic of bacteria, is thought to be a key factor in this antibacterial action. nih.gov

Table 1: Antibacterial Activity of Kyotorphin Derivatives

| Bacterial Strain | Derivative | Observed Effect | Citation |

|---|---|---|---|

| Staphylococcus aureus | KTP-NH2, IbKTP-NH2 | Membrane blebbing, disruption, and lysis | nih.govresearchgate.net |

Antifungal Activity Against Candida Species (e.g., C. albicans, C. krusei)

Kyotorphin and its synthesized derivatives have been evaluated for their antifungal properties against various Candida species. nih.govresearchgate.net Studies have included representative strains such as Candida albicans and Candida krusei, as well as several clinical isolates from patients. nih.govresearchgate.net An ibuprofen-conjugated, amidated derivative of kyotorphin (IbKTP-NH2), designed for improved lipophilicity, exhibited significant antifungal and antibiofilm activity against tested Candida strains. nih.govresearchgate.net This suggests that modified kyotorphin peptides are promising candidates for addressing fungal infections. nih.gov

Table 2: Antifungal Activity of Kyotorphin Derivatives Against Candida Species

| Fungal Strain | Derivative | Observed Effect | Citation |

|---|---|---|---|

| Candida albicans | IbKTP-NH2 | Significant antifungal and antibiofilm activity | nih.govresearchgate.net |

| Candida krusei | IbKTP-NH2 | Significant antifungal activity | nih.govresearchgate.net |

| C. dubliniensis | Various | Antifungal activity | nih.govresearchgate.net |

| C. glabrata | Various | Antifungal activity | nih.govresearchgate.net |

| C. lusitaniae | Various | Antifungal activity | nih.govresearchgate.net |

| C. parapsilosis | Various | Antifungal activity | nih.govresearchgate.net |

Proposed Mechanisms for Antimicrobial Action (e.g., Cell Membrane Disruption, Inhibition of Yeast-to-Hyphae Transition)

The primary proposed mechanism for the antimicrobial action of kyotorphin peptides involves the disruption of the microbial cell membrane. nih.govucl.ac.uk This direct interaction is a hallmark of many antimicrobial peptides (AMPs), which often target the anionic membranes of microbes. nih.govmdpi.com Atomic force microscopy studies have visualized the effects of kyotorphin derivatives on bacterial cells, revealing membrane blebbing, lysis, and complete disruption. nih.govresearchgate.net

This membrane-centric action is believed to be a key factor in its efficacy against both bacteria and fungi. nih.gov For fungi, general mechanisms for some antimicrobial agents include the disruption of the transition from yeast to hyphae, a critical step in the pathogenesis of species like C. albicans. researchgate.net While kyotorphin derivatives are known to affect the cell membrane, their specific role in inhibiting this yeast-to-hyphae transition is a component of ongoing investigation into their full mechanistic profile. researchgate.net It is suggested that in addition to direct physical action on the membranes, these peptides may also elicit a cellular and humoral immune response. nih.govnih.gov

Other Documented Physiological Effects

Beyond its well-known analgesic and more recently discovered antimicrobial roles, kyotorphin acetate (B1210297) is involved in several other physiological processes within the central nervous system. frontiersin.org

Antiepileptic Properties

Kyotorphin has demonstrated seizure-protecting effects in various animal models of epilepsy. frontiersin.orgnih.gov Studies have shown that kyotorphin and its analogues can exert a strong inhibitory effect on seizure intensity. nih.gov When administered into the brain, kyotorphin, neokyotorphin, and other related peptides increased the latency and reduced the severity of convulsions induced by agents like picrotoxin (B1677862) and pentylenetetrazole (PTZ). nih.govnih.gov This antiepileptic effect is dependent on the specific structure of the peptide, the dose, and the site of administration within the brain, with the CA1 hippocampus and substantia nigra reticulata being identified as sensitive target sites. nih.gov These findings suggest a potential role for kyotorphin in the modulation of neuronal excitability. frontiersin.orgfrontiersin.org

Thermoregulatory Modulation

Kyotorphin plays a significant role in the central regulation of body temperature. frontiersin.orgnih.gov Intracerebroventricular administration of kyotorphin produces a significant, dose-dependent hypothermic response in mice. nih.gov This cooling effect is notably more potent than that of Met-enkephalin. nih.gov The mechanism behind this hypothermia may involve the thyrotropin-releasing hormone (TRH) neuronal system, as the hypothermic effect of kyotorphin can be prevented by a small dose of TRH. nih.gov However, the action does not appear to be significantly mediated by opioid receptors, as it is not substantially reversed by the opioid antagonist naloxone. nih.gov

Anti-hibernation Regulation

Kyotorphin has been identified as a potential endogenous regulator of hibernation. nih.gov Research on hibernating ground squirrels has shown that kyotorphin administration can influence the arousal process. nih.gov Specifically, it delays the increase in heart rate and body temperature associated with awakening when provoked during the middle of a hibernation bout. nih.gov In mice with induced hypothermia, kyotorphin was observed to induce a progressive deepening of hypothermia, further indicating its role in modulating states of low body temperature. nih.gov

Modulation of Stress Responses and Behavioral Patterns

Kyotorphin acetate, an acetate salt of the endogenous neuropeptide kyotorphin (L-tyrosyl-L-arginine), plays a significant role in the modulation of physiological and behavioral responses to stress. Research indicates that this dipeptide can influence the Hypothalamic-Pituitary-Adrenal (HPA) axis, a primary neuroendocrine system involved in stress adaptation, and modify various behavioral patterns.

Influence on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Kyotorphin has demonstrated the ability to attenuate stress-induced elevations of key hormones regulated by the HPA axis, namely adrenocorticotropic hormone (ACTH) and corticosterone (B1669441). scialert.netijsr.net Studies in animal models have shown that the administration of kyotorphin and its more stable optical isomer, D-kyotorphin, can significantly reduce the increased plasma levels of ACTH and corticosterone following exposure to various stressors, including immobilization, cold, and heat. scialert.netijsr.net This suggests that kyotorphin may act as an anti-stressor agent, helping to restore homeostasis. scialert.net

The observed effects on ACTH and corticosterone levels indicate that kyotorphin may modulate the activity of the HPA axis at different levels, including the hypothalamus and the pituitary gland, which are key regulatory centers for the stress response. scialert.net The reduction in these stress markers points to the potential of kyotorphin in mitigating the physiological impact of acute stress.

| Stressor | Treatment | Effect on ACTH Levels | Effect on Corticosterone Levels |

|---|---|---|---|

| Immobilization Stress | KTP | Significant Reduction | Significant Reduction |

| Immobilization Stress | D-KTP | Significant Reduction (more potent than KTP) | Significant Reduction (more potent than KTP) |

| Cold Stress | KTP | Significant Reduction | Significant Reduction |

| Cold Stress | D-KTP | Significant Reduction | Significant Reduction |

| Heat Stress | KTP | Reduction to control levels | Significant Reduction |

| Heat Stress | D-KTP | Reduction to control levels | Significant Reduction |

Modulation of Behavioral Patterns

Kyotorphin has also been shown to influence behavioral patterns, particularly those related to exploration and anxiety. Studies have reported that kyotorphin can suppress exploratory activity in animal models. semanticscholar.org This effect is thought to be mediated by the monoaminergic brain systems, as opposed to its analgesic effects which are primarily linked to the opioid system. semanticscholar.org

Furthermore, research using behavioral tests such as the open field test has provided more specific insights into the behavioral effects of kyotorphin. For instance, intracerebroventricular administration of kyotorphin in rats has been shown to decrease motor activity. semanticscholar.org At lower doses, this effect is observed towards the end of the testing period, while higher doses can cause a more immediate and significant reduction in ambulation. semanticscholar.org Notably, a high dose of kyotorphin has been reported to induce anxiolytic (anxiety-reducing) and motor-inhibiting effects. semanticscholar.orgresearchgate.net

The influence of kyotorphin on behavior is complex and appears to be dose-dependent. While it can reduce exploratory locomotion, higher concentrations may also possess anxiety-reducing properties. These behavioral modifications, in conjunction with its effects on the HPA axis, underscore the multifaceted role of kyotorphin in the organism's response to stress.

| Dose of Kyotorphin | Effect on Motor Activity |

|---|---|

| 25 µg/rat | No significant influence on exploratory behavior compared to controls. |

| 50 µg/rat | Decreased motor activity at 5 minutes into the test. |

| 100 µg/rat | Significant diminishing in activity at 4 and 5 minutes of the test. |

Interaction with Neurotransmitter Systems

The modulatory effects of kyotorphin on stress and behavior are likely mediated through its interaction with various neurotransmitter systems. There is evidence to suggest that the activation of both the descending noradrenergic and serotonergic systems is involved in the effects of spinally administered kyotorphin. nih.gov These monoaminergic systems are known to play a crucial role in the regulation of mood, arousal, and stress responses. The interplay between kyotorphin and these neurotransmitter systems provides a potential mechanism for its observed physiological and behavioral effects.

Kyotorphin Acetate Derivatives and Analogues: Design and Biological Activity

Rationale for Derivative Development

The primary motivation for developing KTP derivatives is to address the molecule's poor bioavailability and rapid degradation in vivo. frontiersin.orgnih.govresearchgate.net The native dipeptide exhibits limited pharmacological value upon systemic administration because it struggles to cross the blood-brain barrier (BBB) and is quickly broken down by enzymes. frontiersin.orgnih.govnbinno.com Consequently, medicinal chemists have pursued strategies to enhance its lipophilicity, increase its resistance to enzymatic cleavage, and ultimately improve its potency and duration of action. frontiersin.orgnbinno.comnih.gov

A major obstacle for systemically administered neuropeptides is the blood-brain barrier (BBB), a highly selective barrier that protects the central nervous system (CNS). nih.govnih.govoipub.com Kyotorphin's inherent polarity and low lipophilicity severely restrict its ability to passively diffuse across the endothelial cells of the BBB. frontiersin.orgnih.gov To address this, researchers have developed derivatives with increased lipophilicity, making them more prone to cross this barrier. frontiersin.orgnih.gov

Strategies to enhance lipophilicity include:

Conjugation with Lipophilic Molecules: Linking KTP to lipophilic entities such as steroids (e.g., hydrocortisone or estrone) has been shown to improve BBB penetration and result in good analgesic activity after intraperitoneal administration. nih.govnih.gov Another approach involves conjugation with ibuprofen, creating a hybrid molecule, IbKTP-NH2, which leverages the lipophilic nature of the NSAID to anchor in lipid membranes and facilitate transport. nih.gov

Chemical Modification: Simple chemical changes, such as C-terminal amidation to produce KTP-NH2, increase the molecule's lipophilicity and net positive charge, which is believed to aid in its ability to cross the BBB. frontiersin.orgresearchgate.netunl.pt

Packaged and Disguised Forms: Brain-targeted chemical delivery systems have been designed where a KTP analogue is flanked by lipophilic groups, such as a cholesteryl ester, to facilitate BBB transit. researchgate.netnih.gov Once in the brain, these lipophilic groups are enzymatically cleaved to release the active peptide. researchgate.netnih.gov

These modifications are designed to overcome the physical and enzymatic barriers of the BBB, allowing the therapeutic agent to reach its target sites within the CNS. nih.govnbinno.com

Kyotorphin (B1673678) is rapidly inactivated in the body through enzymatic degradation, primarily by bestatin-sensitive aminopeptidases known as KTPases. frontiersin.orgnih.gov This rapid breakdown limits the duration and intensity of its analgesic effect. A key goal in derivative design is therefore to create analogues that are resistant to this proteolytic attack. frontiersin.orgnih.govresearchgate.net

Key strategies to improve enzymatic stability include:

Incorporation of D-Amino Acids: The initial and a highly effective approach was the substitution of L-Arginine with its D-enantiomer to create Tyr-D-Arg. This analogue is not a substrate for KTPase, rendering it less susceptible to degradation. nih.gov As a result, Tyr-D-Arg exhibits a more potent (5.6 times greater) and longer-lasting analgesic effect compared to native Kyotorphin. nih.govfrontiersin.org

N-terminal Methylation: Methylation of the N-terminal amino group, as seen in N-methyl-L-tyrosine-L-arginine (NMYR), prevents cleavage by aminopeptidases. researchgate.net This modification results in an enzymatically stable mimetic of Kyotorphin with potent analgesic effects upon systemic administration. researchgate.net

Peptide Bond Modification: Replacing the standard amide bond with a reduced amide bond (-CH2NH-) is another technique to prevent enzymatic degradation, leading to more stable analogues. researchgate.net

Cyclization: Converting the linear peptide into a cyclic structure can protect it from proteolytic attack, thereby enhancing its stability. frontiersin.org

By preventing or slowing enzymatic breakdown, these modifications lead to a longer half-life of the compound in vivo, resulting in sustained and more potent biological activity. nih.govresearchgate.net

Synthetic Strategies for Kyotorphin Acetate (B1210297) Derivatives

The creation of novel Kyotorphin analogues relies on established and advanced methods of peptide synthesis, allowing for precise control over the final chemical structure.

The synthesis of Kyotorphin derivatives is primarily achieved through two conventional methods: solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS). ulisboa.ptnih.gov

Solid-Phase Peptide Synthesis (SPPS): This is the most common method for preparing peptide analogues. researchgate.net It involves sequentially adding amino acids to a growing peptide chain that is anchored to an insoluble polymeric support. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is frequently employed for the synthesis of KTP derivatives. ulisboa.pt This method allows for the efficient creation of various analogues in a controlled and stepwise manner. researchgate.net

Solution-Phase Peptide Synthesis: While SPPS is often preferred, solution-phase synthesis remains a valuable technique, particularly for large-scale production or for peptides with structures that are difficult to assemble on a solid support. ulisboa.ptnih.gov This method involves coupling amino acid or peptide fragments in a solution until the desired sequence is obtained. nih.gov

Both techniques allow for the incorporation of protecting groups on the reactive side chains of amino acids like tyrosine and arginine to prevent unwanted side reactions during the coupling process. ulisboa.pt

To further probe the structure-activity relationship and enhance pharmacological properties, unnatural amino acids are often incorporated into the Kyotorphin sequence. researchgate.netresearchgate.net These non-proteinogenic amino acids can introduce novel chemical features, improve stability, and alter receptor interactions. researchgate.net

A notable example is the replacement of Arginine with its structural analogues, such as:

Norcanavaine (NCav): A structural analogue of arginine.

Norcanaline (NCan): A structural analogue of ornithine.

The synthesis of KTP analogues containing NCav and NCan is undertaken to understand how these arginine mimetics influence the pharmacological properties of the resulting peptides. researchgate.netresearchgate.net Studies involving these modifications aim to find a correlation between the chemical structure and the biological effects of the synthesized analogues, with the goal of generating compounds with increased potency and efficacy. researchgate.netresearchgate.net

A simple yet highly effective modification is the amidation of the C-terminal carboxylic acid group. The resulting derivative, Tyr-Arg-NH2 (KTP-NH2), has been extensively studied. frontiersin.org

This single chemical change from a carboxylic acid to an amide has profound effects:

Increased Net Charge: At physiological pH, the amidation increases the net charge of the peptide from +1 to +2. frontiersin.org

Enhanced Lipophilicity: The amidated form is more lipophilic than its precursor, KTP. researchgate.net

Improved Biological Activity: KTP-NH2 is highly analgesic following systemic administration in a wide range of acute and chronic pain models, indicating its ability to cross the BBB. frontiersin.orgresearchgate.netunl.pt It has also shown anti-inflammatory and antimicrobial properties. frontiersin.org

The synthesis of KTP-NH2 and its derivatives can be readily achieved using standard solid-phase peptide synthesis protocols. ulisboa.pt This modification represents a successful strategy for transforming the centrally-acting Kyotorphin into a systemically effective therapeutic candidate. researchgate.netunl.pt

Table 1: Selected Kyotorphin Derivatives and Their Biological Enhancements

| Derivative Name | Modification | Rationale for Development | Resulting Biological Activity |

| Tyr-D-Arg | L-Arg replaced with D-Arg | Enhance enzymatic stability | 5.6x more potent and longer-lasting analgesia than KTP nih.gov |

| KTP-NH2 | C-terminal amidation | Improve lipophilicity and BBB penetration | Highly analgesic after systemic administration frontiersin.orgresearchgate.net |

| NMYR | N-terminal methylation of Tyr | Enhance enzymatic stability | Potent analgesic effects via systemic routes researchgate.net |

| IbKTP-NH2 | N-terminal conjugation to Ibuprofen | Enhance lipophilicity and add anti-inflammatory action | Potent analgesic and anti-inflammatory effects nih.gov |

| Hydrocortisone-KTP | Conjugation to hydrocortisone | Improve lipophilicity and BBB penetration | Good analgesia after systemic administration nih.govnih.gov |

| Tyr-NCav | Arg replaced with Norcanavaine | Explore structure-activity relationship | Analgesic activity researchgate.netresearchgate.net |

Conjugation with Functional Molecules

The conjugation of kyotorphin (KTP) with other functional molecules represents a strategic approach to enhance its therapeutic potential. This method aims to improve its pharmacokinetic properties, such as its ability to cross the blood-brain barrier (BBB), and to introduce additional biological activities. By covalently linking kyotorphin to other well-characterized molecules, researchers have developed hybrid compounds with multifaceted pharmacological profiles.

To address the poor BBB permeability of kyotorphin, researchers have designed derivatives by grafting ibuprofen (IBP), a non-steroidal anti-inflammatory drug (NSAID), to the N-terminus of kyotorphin and its amidated form (KTP-NH2). researchgate.netresearchgate.net This strategy produced two new derivatives, IBP-KTP (IbKTP-OH) and IBP-KTP-amide (IbKTP-NH2). researchgate.net The rationale behind this conjugation is twofold: to increase the lipophilicity of the peptide, thereby facilitating its passage across the BBB, and to combine the analgesic properties of kyotorphin with the anti-inflammatory action of ibuprofen. researchgate.netmdpi.com

The conjugation with ibuprofen was found to enhance the peptide's interaction with cell membranes, showing a specific affinity for anionic fluid bilayers. researchgate.net A direct correlation was established between this increased affinity for anionic lipids and the resulting analgesic effect. researchgate.net In studies, IbKTP-NH2 emerged as the most potent analgesic of the two, demonstrating significant activity. researchgate.net It is suggested that IbKTP-NH2 crosses the BBB and exerts its effects by activating both opioid-dependent and independent pathways. researchgate.net Furthermore, in a rat model of chronic cerebral hypoperfusion, both KTP-NH2 and IbKTP-NH2 were found to improve memory deficits and prevent neuronal injury in the CA1 region of the hippocampus. researchgate.netmdpi.com IbKTP-NH2 was particularly effective in restoring normal memory function, an effect potentially augmented by the neuroinflammatory-mitigating properties of the ibuprofen moiety. researchgate.netmdpi.com

| Compound | Key Design Feature | Observed Biological Activity | Proposed Mechanism of Action |

|---|---|---|---|

| IbKTP-NH2 | Ibuprofen covalently linked to the N-terminal of KTP-NH2. researchgate.net | - Potent analgesic activity. researchgate.net | - Enhanced BBB crossing due to increased lipophilicity. researchgate.net |

| IbKTP-OH | Ibuprofen covalently linked to the N-terminal of KTP. researchgate.net | - Analgesic activity (less potent than IbKTP-NH2). researchgate.net | - Increased peptide-membrane interaction. researchgate.net |

Another approach to enhance the lipophilicity and biological activity of kyotorphin involves its conjugation with steroids. Researchers have synthesized derivatives where kyotorphin is covalently bonded to hydrocortisone or estrone. nih.govnih.gov Specifically, hydrocortisone-21-O-yl-succinyl-Tyr-Arg-OH and estrone-3-O-yl-acyl-Tyr-Arg-OH were created. nih.gov

These steroid-conjugated derivatives were evaluated for their analgesic properties using the tail-flick test. The results indicated that the potency of both the hydrocortisone and estrone conjugates was significantly higher than that of kyotorphin alone. nih.gov The enhanced effect was observed following both central nervous system and/or peripheral administration. nih.gov It has been suggested that the steroid component may enhance the effect of kyotorphin by increasing the number of its receptors. nih.gov This strategy demonstrates that linking kyotorphin to steroids can lead to derivatives with improved pharmacokinetic and pharmacodynamic profiles. nih.gov

| Compound | Conjugated Steroid | Key Research Finding |

|---|---|---|

| Hydrocortisone-KTP | Hydrocortisone | Exhibited significantly higher analgesic potency than KTP alone in the tail-flick test. nih.govnih.gov |

| Estrone-KTP | Estrone | Showed significantly higher analgesic potency than KTP alone in the tail-flick test. nih.govnih.gov |

Beyond NSAIDs and steroids, other functional molecules have been conjugated to kyotorphin to create derivatives with unique properties. nih.govnih.gov These "function-added" derivatives often exhibit biological activities that are a composite of both kyotorphin and the conjugated molecule. nih.govnih.gov

Kyotorphin-Nitroxide: A series of novel kyotorphin-nitroxide hybrid molecules have been designed and synthesized. These compounds were developed to protect mitochondria from oxidative damage, a factor in various pathologies. Research has shown that these hybrids possess free radical scavenging, anti-inflammatory, and analgesic activities. Their protective effects are believed to be partly due to their ability to maintain optimal mitochondrial function.

Design of Brain-Targeted Chemical Delivery Systems (CDS)

Brain-targeted chemical delivery systems (CDS) represent a sophisticated strategy to deliver neuroactive peptides like kyotorphin analogues to the central nervous system. nih.govnih.gov This approach uses a sequential metabolism process to exploit the specific transport properties of the blood-brain barrier, allowing for site-enhanced and sustained release of the therapeutic agent. The core principle involves creating a prodrug form of the peptide that is inactive and lipophilic, enabling it to cross the BBB. Once in the brain, it is converted to a charged, active form that is "locked-in" and then slowly releases the active peptide. nih.gov

A key component of the CDS for kyotorphin is the use of a redox targetor system. nih.govnih.gov A common implementation involves attaching a 1,4-dihydrotrigonellyl moiety, a lipophilic carrier, to the N-terminus of the peptide. nih.govnih.gov This carrier facilitates the transport of the entire molecule across the BBB.

The connection between the redox targetor and the kyotorphin analogue is often made using strategically selected L-amino acid spacers. nih.govnih.gov These spacers, which can include amino acids like proline or a combination such as proline-alanine, are crucial for the subsequent enzymatic release of the active peptide. nih.gov For a kyotorphin analogue like Tyr-Lys to be successfully targeted to the brain using this system, the ε-amine group of lysine also needs to be converted to a lipophilic function, for example, by coupling it to a Boc moiety. nih.gov The entire construct is designed as a packaged, disguised form of the active peptide, flanked by the redox targetor at the N-terminus and another lipophilic group, such as a cholesteryl ester, at the C-terminus. nih.govnih.gov

| Component | Function | Example |

|---|---|---|

| Redox Targetor | Lipophilic carrier to facilitate BBB crossing. nih.gov | 1,4-dihydrotrigonellyl moiety. nih.govnih.gov |

| Amino Acid Spacer(s) | Links the targetor to the peptide and allows for enzymatic cleavage. nih.gov | Proline, Proline-Proline. nih.gov |

| C-Terminus Lipophilic Group | Increases overall lipophilicity of the prodrug. nih.gov | Cholesteryl ester. nih.govnih.gov |

Once the CDS-peptide construct has entered the brain, a process of enzymatic bioactivation begins. nih.govnih.gov The lipophilic 1,4-dihydrotrigonellyl carrier is oxidized in the brain to its charged trigonellyl (pyridinium) salt form. This charge prevents the molecule from diffusing back out across the BBB, effectively "locking" it within the central nervous system. nih.gov

Following this lock-in mechanism, a sequence of enzymatic cleavages occurs. nih.govnih.gov Enzymes within the brain, such as proline endopeptidase or dipeptidyl peptidase, act on the amino acid spacers and other linkages to gradually remove the carrier and lipophilic moieties. nih.gov This sequential bioactivation results in the slow and sustained release of the active Tyr-Lys dipeptide. nih.govnih.gov This mechanism has been shown to produce significant and prolonged analgesic activity in animal models, as demonstrated by the rat tail latency test. nih.govnih.gov The activity of these systems can be antagonized by naloxone, supporting the brain-targeted release and action of the kyotorphin analogue. nih.gov

Structure-Activity Relationships of Kyotorphin Analogues: Design and Biological Activity of Kyotorphin Acetate Derivatives and Analogues

The inherent therapeutic potential of kyotorphin (Tyr-Arg) is significantly hampered by its rapid enzymatic degradation and poor penetration of the blood-brain barrier. These limitations have spurred extensive research into the design and synthesis of kyotorphin analogues with improved pharmacokinetic and pharmacodynamic profiles. By systematically modifying the structure of the parent dipeptide, scientists have elucidated critical structure-activity relationships (SARs) that govern its biological activity. These studies have paved the way for the development of more potent and stable kyotorphin derivatives with enhanced analgesic properties.

Influence of D-Amino Acid Substitutions (e.g., D-Arginine, N-Methyl Tyrosine-Arginine)

A primary strategy to enhance the stability of kyotorphin against enzymatic degradation involves the substitution of L-amino acids with their D-isomers. This modification sterically hinders the approach of peptidases, thereby prolonging the half-life of the analogue and enhancing its biological effect.

One of the most well-studied examples is the substitution of L-Arginine with D-Arginine to yield Tyr-D-Arg. This analogue has demonstrated significantly greater and longer-lasting analgesic effects compared to the parent kyotorphin. The increased potency is primarily attributed to its resistance to degradation by kyotorphin-degrading enzymes. While Tyr-D-Arg shows a similar capacity to induce Met-enkephalin release as kyotorphin, its enhanced stability allows for a more sustained action, resulting in superior analgesic activity.

Another key modification is N-methylation, as seen in N-methyl-L-tyrosine-L-arginine (NMYR). This modification at the N-terminus of the tyrosine residue also confers enzymatic stability. NMYR has been shown to be a potent, enzymatically stable mimetic of kyotorphin, producing robust analgesic effects in various pain models researchgate.net. The analgesic action of NMYR is mediated through the release of endogenous opioid peptides, as its effects are abolished in mice lacking the preproenkephalin or proopiomelanocortin genes researchgate.net.

Furthermore, the incorporation of D-Arginine has been explored in the context of larger peptides, such as dermorphin analogues. The substitution of the second amino acid with D-Arg in dermorphin, a potent opioid peptide, has been shown to significantly influence its antinociceptive activity, highlighting the broad applicability of D-amino acid substitution in designing potent analgesics.

| Analogue | Modification | Effect on Biological Activity |

|---|---|---|

| Tyr-D-Arg | Substitution of L-Arg with D-Arg | Increased enzymatic stability, leading to more potent and longer-lasting analgesia. |

| N-methyl-L-tyrosine-L-arginine (NMYR) | N-methylation of the Tyrosine residue | Enhanced enzymatic stability and potent analgesic effects mediated by endogenous opioid release. |

| Dermorphin analogues with D-Arg | Incorporation of D-Arg | Significant impact on antinociceptive potency. |

Correlation Between Structural Modifications and Pharmacological Properties

Beyond D-amino acid substitutions, a range of other structural modifications have been investigated to improve the pharmacological properties of kyotorphin. These modifications are primarily aimed at increasing lipophilicity to enhance blood-brain barrier permeability and further improving resistance to enzymatic degradation.

A key strategy involves the development of brain-targeted chemical delivery systems (CDS) or prodrugs. This approach entails attaching lipophilic moieties to the kyotorphin analogue, which facilitates its passage across the blood-brain barrier. Once in the central nervous system, these lipophilic groups are designed to be cleaved by brain-specific enzymes, releasing the active kyotorphin analogue in a targeted and sustained manner. This "molecular packaging" strategy has been successfully applied to kyotorphin analogues, demonstrating the potential to overcome the challenge of brain delivery for peptide-based therapeutics.

Other structural modifications include the synthesis of analogues with unnatural amino acids, such as norcanavaine and norcanaline, which are structural analogues of arginine. These modifications can influence the binding affinity of the analogue to its receptor and its susceptibility to enzymatic degradation. For instance, amidation of the C-terminus, as in KTP-NH2, alters the net charge of the peptide and has been shown to influence its analgesic efficacy.

The correlation between these structural modifications and the resulting pharmacological properties is a central theme in the development of kyotorphin-based therapeutics. Increased lipophilicity generally correlates with improved brain penetration, while modifications that confer enzymatic resistance lead to a longer duration of action and increased potency.

| Structural Modification | Rationale | Impact on Pharmacological Properties | Example |

|---|---|---|---|

| Increased Lipophilicity | Enhance blood-brain barrier penetration. | Improved central nervous system bioavailability and analgesic effect. | Brain-targeted chemical delivery systems (CDS). |